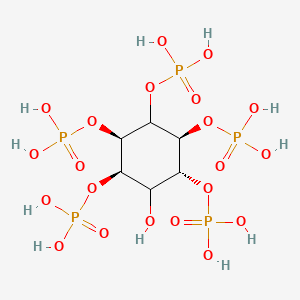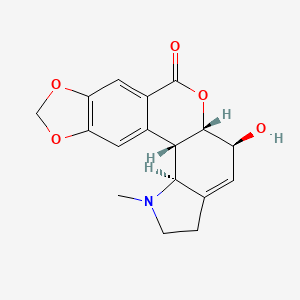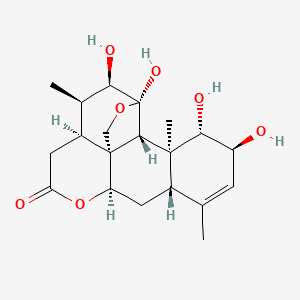
Acide 3,4,5-triméthoxyphénylacétique
Vue d'ensemble
Description
3,4,5-Trimethoxyphenylacetic acid: is an organic compound with the molecular formula C11H14O5 . It is a derivative of phenylacetic acid, where three methoxy groups are attached to the benzene ring at the 3, 4, and 5 positions. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and fine chemicals .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3,4,5-Trimethoxyphenylacetic acid is primarily related to its role as a metabolite of mescaline. It is involved in various metabolic pathways and can interact with specific molecular targets, including enzymes and receptors. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
3,4,5-Trimethoxyphenylacetic acid plays a role in several biochemical reactions. It interacts with enzymes such as dioxygenases, which are involved in the oxidation of aromatic compounds. For instance, a species of Arthrobacter can oxidize 3,4-dihydroxy-5-methoxyphenylacetic acid, a related compound, indicating that 3,4,5-Trimethoxyphenylacetic acid may undergo similar enzymatic transformations . These interactions suggest that 3,4,5-Trimethoxyphenylacetic acid can participate in metabolic pathways involving aromatic acid degradation.
Cellular Effects
3,4,5-Trimethoxyphenylacetic acid influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function is likely mediated through its interactions with specific enzymes and proteins, which can alter the activity of signaling molecules and transcription factors. These changes can lead to modifications in gene expression and metabolic flux, ultimately affecting cellular behavior and function .
Molecular Mechanism
The molecular mechanism of 3,4,5-Trimethoxyphenylacetic acid involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it may inhibit certain dioxygenases, thereby affecting the oxidation of aromatic acids. Additionally, 3,4,5-Trimethoxyphenylacetic acid can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4,5-Trimethoxyphenylacetic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3,4,5-Trimethoxyphenylacetic acid can be stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3,4,5-Trimethoxyphenylacetic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function, while at high doses, it could cause toxic or adverse effects. Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s activity. Understanding these dosage effects is essential for determining the safe and effective use of 3,4,5-Trimethoxyphenylacetic acid in research and potential therapeutic applications .
Metabolic Pathways
3,4,5-Trimethoxyphenylacetic acid is involved in metabolic pathways that include the degradation of aromatic acids. It interacts with enzymes such as dioxygenases, which catalyze the oxidation of aromatic compounds. These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism. The compound’s role in these pathways highlights its potential impact on biochemical processes .
Transport and Distribution
Within cells and tissues, 3,4,5-Trimethoxyphenylacetic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution of 3,4,5-Trimethoxyphenylacetic acid is crucial for elucidating its effects on cellular function and its potential therapeutic applications .
Subcellular Localization
The subcellular localization of 3,4,5-Trimethoxyphenylacetic acid can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are important for understanding how 3,4,5-Trimethoxyphenylacetic acid exerts its effects at the cellular level. For example, its presence in the nucleus could affect gene expression, while its localization in the cytoplasm might influence metabolic processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
From 3,4,5-Trimethoxybenzaldehyde:
Step 1: 3,4,5-Trimethoxybenzaldehyde is subjected to a phase transfer catalysis reaction with a suitable alkyl halide in the presence of a base.
-
From 3,4,5-Trimethoxyphenylacetonitrile:
Industrial Production Methods:
Industrial production of 3,4,5-Trimethoxyphenylacetic acid typically involves the large-scale application of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions:
-
Oxidation:
-
Reduction:
-
Substitution:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 3,4,5-Trimethoxybenzoic acid
- 3,4,5-Trimethoxybenzyl alcohol
- 3,4,5-Trimethoxybenzyl chloride
- 3,4,5-Trimethoxyaniline
Comparison:
- 3,4,5-Trimethoxyphenylacetic acid is unique due to the presence of the acetic acid moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs.
- 3,4,5-Trimethoxybenzoic acid has a carboxylic acid group directly attached to the benzene ring, leading to different reactivity in substitution and oxidation reactions.
- 3,4,5-Trimethoxybenzyl alcohol and 3,4,5-Trimethoxybenzyl chloride are primarily used as intermediates in organic synthesis, with different functional groups influencing their reactivity.
- 3,4,5-Trimethoxyaniline contains an amino group, making it more reactive in nucleophilic substitution reactions .
Propriétés
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-14-8-4-7(6-10(12)13)5-9(15-2)11(8)16-3/h4-5H,6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSJXCGGOXKGSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60241755 | |
| Record name | 3,4,5-Trimethoxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60241755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 3,4,5-Trimethoxyphenylacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19720 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
951-82-6 | |
| Record name | 3,4,5-Trimethoxyphenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5-Trimethoxyphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000951826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 951-82-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4,5-Trimethoxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60241755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-trimethoxyphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.233 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5-TRIMETHOXYPHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1HZ43C68Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

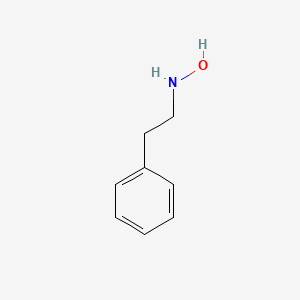
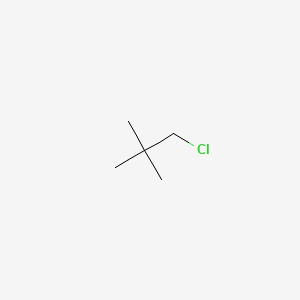
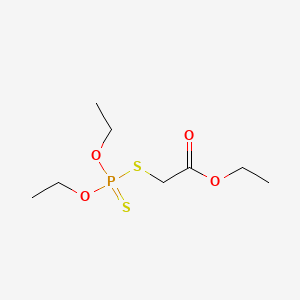
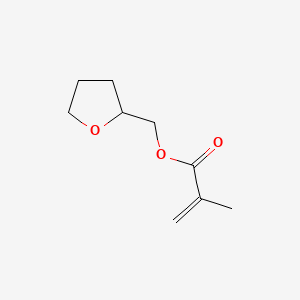
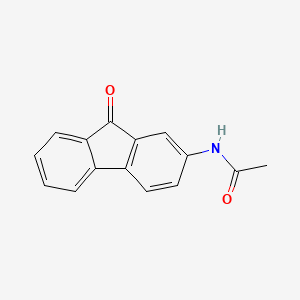

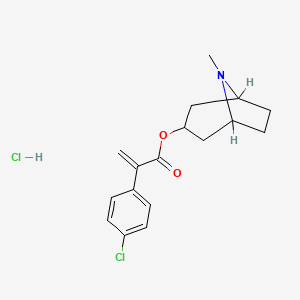
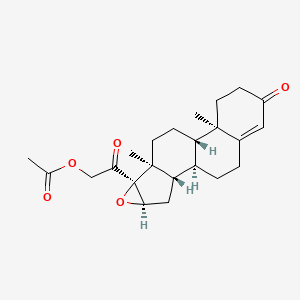
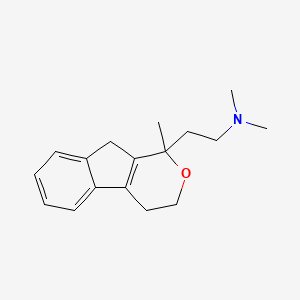
![8-benzoyl-2-(1,2-dihydroxyhex-3-enyl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B1207499.png)
